The synthesis of 1-methyl-3-phenylpropylamine can be achieved through several methods:
In one notable synthetic route, racemic 1-methyl-3-phenylpropylamine is treated with N-formyl-L-phenylalanine in water at elevated temperatures (50–60 °C) to form a diastereomeric salt. This salt can then be recrystallized to yield high-purity enantiomers .
The molecular formula for 1-methyl-3-phenylpropylamine is CHN. Its structure features a propyl chain with a methyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain.
The compound's structural characteristics include:
1-Methyl-3-phenylpropylamine can participate in various chemical reactions typical for amines, such as:
Additionally, it can undergo oxidation reactions and participate in coupling reactions relevant in organic synthesis.
The mechanism of action for 1-methyl-3-phenylpropylamine primarily relates to its role as an antihypertensive agent. It is believed to exert its effects by modulating neurotransmitter levels or influencing receptor activity in the central nervous system. The exact biochemical pathways may vary depending on the specific application and formulation used.
Relevant data indicate that this compound should be handled with care due to potential reactivity with strong oxidizing agents or acids.
1-Methyl-3-phenylpropylamine has various applications in scientific research and industry:
Its utility extends into biocatalysis and synthetic organic chemistry, where it serves as a building block for more complex molecules .
Classical synthetic routes to racemic 1-methyl-3-phenylpropylamine (MPPA) rely on stoichiometric reagents and multi-step transformations. A prominent method involves the Leuckart reaction, where benzylacetone undergoes reductive amination using formic acid/formamide mixtures at elevated temperatures (150-200°C). This one-pot reaction initially forms a formamide intermediate that requires subsequent acidic hydrolysis (6M HCl, reflux) to liberate the free amine. Following hydrolysis, the crude product is neutralized with sodium hydroxide and extracted into organic solvents like dichloromethane or toluene. The resulting racemic mixture typically requires fractional distillation under reduced pressure (bp: 228–232°C at atmospheric pressure) to achieve >98% purity [1] [9].
Alternative routes employ catalytic hydrogenation of benzylacetone oxime using Raney nickel or platinum catalysts under high-pressure hydrogen (50-100 psi) in ethanol or methanol solvents. While effective, this method suffers from over-reduction byproducts and catalyst deactivation issues, typically yielding 70-85% product after distillation. Racemization processes described in patents utilize strong alkali metal bases like n-butyllithium in aprotic solvents (tetrahydrofuran or dimethoxyethane) at subzero temperatures (-20°C to -78°C). These conditions epimerize the undesired enantiomer through deprotonation-reprotonation sequences, enabling theoretical yields exceeding 50% from resolved material [5] [8].
Table 1: Physicochemical Properties of Racemic 1-Methyl-3-phenylpropylamine
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₅N | - |
Boiling Point | 228–232 °C | Literature value |
Density | 0.922 g/mL | 25 °C |
Refractive Index (n20/D) | 1.514 | - |
Flash Point | 97.78 °C (208.0 °F) | - |
SMILES | CC(N)CCc1ccccc1 | - |
ω-Transaminases (ω-TAs) enable asymmetric synthesis of enantiomerically enriched MPPA from prochiral ketone precursors. Engineered Komagataella phaffii (formerly Pichia pastoris) strain BG-10 expressing Chromobacterium violaceum ω-TA demonstrates exceptional efficiency in whole-cell biocatalysis. Methanol-induced cultures achieve optical purities >99% ee for the (R)-enantiomer when converting benzylacetone to MPPA using L-alanine or isopropylamine as amino donors. Bioreactor optimization at high cell densities (OD₆₀₀ = 1024) yields remarkable space-time yields of 0.29 g L⁻¹ h⁻¹ and molar conversion efficiencies of 0.41 molₚᵣₒdᵤcₜ molₛᵤbₛₜᵣₐₜₑ⁻¹. This microbial platform overcomes solubility limitations through fed-batch substrate addition while maintaining cell viability during prolonged biotransformations [2] [7].
Immobilization techniques further enhance operational stability. Covalent attachment of ATA-117 ω-transaminase onto epoxy-functionalized monolithic silica supports creates immobilized enzyme reactors (IMERs) suitable for continuous flow applications. When integrated with online HPLC monitoring, these systems achieve 29% conversion to (R)-MPPA with 99% enantiomeric excess using isopropylamine as an amine donor in phosphate buffer (pH 7.0-8.5, 37°C). The immobilized enzyme retains >80% activity after 10 operational cycles, demonstrating superior reusability compared to free enzymes. This flow-chemistry approach facilitates precise control over residence times and substrate feeding ratios, minimizing product inhibition and enabling real-time reaction analytics [10].
Table 2: Biocatalytic Performance of ω-Transaminase Systems for MPPA Synthesis
Biocatalyst System | Amino Donor | Conversion/Yield | ee (%) | Productivity |
---|---|---|---|---|
Komagataella phaffii BG-TAM | L-Alanine | 41% (Yₚ/ₛ) | >99 | 0.29 g L⁻¹ h⁻¹ (STY) |
ATA-117 IMER (monolithic silica) | Isopropylamine | 29% | 99 | N/A |
Ochrobactrum anthropi mutant W58A | Isopropylamine | 99% | >99 | N/A |
Kinetic resolution of racemic MPPA leverages engineered transaminases with enhanced enantioselectivity. The Ochrobactrum anthropi W58A mutant ω-TA exhibits exceptional (S)-selectivity when operated in tandem with pyridoxal-5'-phosphate (PLP) cofactor and an amine acceptor (typically pyruvate). This system resolves racemic MPPA in aqueous phosphate buffer (pH 7.0) containing dimethyl sulfoxide (20% v/v) at 37°C, achieving 99% yield and >99% ee for the desired (S)-enantiomer within 5 hours. The resolution occurs under 300 Torr pressure, which enhances substrate solubility without compromising enzyme stability [4] [7].
Racemization technologies complement resolution by dynamically recycling the undesired enantiomer. Engineered monoamine oxidase variants (e.g., MAO-N D11) catalyze the oxidation of (R)-MPPA to the corresponding imine, which undergoes spontaneous non-selective reduction back to the racemate using ammonia-borane complexes. This deracemization strategy theoretically provides 100% yield from racemic starting material, though practical implementations currently achieve ~85% yield due to incomplete reduction kinetics. Immobilized Candida antarctica lipase B (CAL-B) variants also resolve MPPA through enantioselective acylation in organic media (methyl tert-butyl ether), yielding >98% ee (S)-MPPA at 45% conversion after 12 hours [7] [8].
Table 3: Engineered Enzymes for MPPA Resolution
Enzyme | Mutation | Resolution Type | ee (%) | Conditions |
---|---|---|---|---|
Ochrobactrum anthropi ω-TA | W58A | Kinetic (S-selective) | >99 | pH 7.0, 37°C, 5h |
Monoamine oxidase (MAO-N) | D11 | Dynamic deracemization | >99 | pH 8.0, 30°C, NH₃-BH₃ |
Candida antarctica lipase B | - | Acylation (S-selective) | >98 | MTBE, 40°C, vinyl acetate |
In situ product removal (ISPR) technologies address intrinsic limitations in MPPA biocatalysis. Two-stage liquid-liquid extraction integrated with ω-transaminase reactors continuously removes inhibitory (R)-MPPA into organic phases (e.g., isopropyl acetate or methyl isobutyl ketone). This configuration maintains aqueous-phase product concentrations below inhibitory thresholds (<5 mM), enabling 92% higher product titers (26.5 g L⁻¹) compared to batch systems. The continuous extraction achieves 80% molar recovery with 70% phase purity after 20 hours, significantly reducing downstream purification energy inputs [6].
Solvent engineering enables sustainable reaction media. Switchable hydrophilicity solvents (SHS) like N,N-dimethylcyclohexylamine facilitate homogeneous reaction conditions during transamination and subsequently undergo CO₂-triggered phase separation for product isolation. This approach eliminates volatile organic compounds while achieving 95% solvent recovery. Process intensification via microfluidic reactors enhances mass transfer of poorly soluble benzylacetone substrates, reducing reaction volumes 100-fold compared to stirred-tank reactors. E-factor analysis reveals that integrated ISPR-flow systems decrease waste generation by 65% and energy consumption by 48% versus traditional batch routes, aligning with green chemistry principles of waste minimization and energy efficiency [6] [10].
Table 4: Green Metrics Comparison for MPPA Production Strategies
Process Strategy | E-factor | Energy Use (kJ/kg) | Solvent Consumption (L/kg) | Key Advantage |
---|---|---|---|---|
Batch Chemical Synthesis | 42 | 8,500 | 120 | Established infrastructure |
Biocatalysis without ISPR | 18 | 4,200 | 65 | Reduced toxicity |
ISPR-Integrated Flow System | 6 | 2,200 | 22 | Continuous operation, low waste |
Switchable Solvent System | 9 | 3,100 | 8 (95% recovery) | Near-complete solvent recycling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7